molecular formula C11H12O B12956795 1-(1H-Inden-7-YL)ethanol

1-(1H-Inden-7-YL)ethanol

Cat. No.: B12956795
M. Wt: 160.21 g/mol
InChI Key: VJACGHCPRBZLMS-UHFFFAOYSA-N
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Description

1-(1H-Inden-7-YL)ethanol is a bicyclic aromatic compound featuring an ethanol functional group (-CH₂CH₂OH) attached to the 7th position of the indene core. Indene consists of a fused benzene and cyclopentene ring system. The ethanol group confers polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(3H-inden-4-yl)ethanol

InChI

InChI=1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2-6,8,12H,7H2,1H3

InChI Key

VJACGHCPRBZLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Inden-7-YL)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1H-Inden-7-YL)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of 1-(1H-Inden-7-YL)ethanol may involve catalytic hydrogenation of 1-(1H-Inden-7-YL)acetaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Inden-7-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1H-Inden-7-YL)acetaldehyde or 1-(1H-Inden-7-YL)acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 1-(1H-Inden-7-YL)ethanol can yield 1-(1H-Inden-7-YL)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in 1-(1H-Inden-7-YL)ethanol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(1H-Inden-7-YL)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

    Oxidation: 1-(1H-Inden-7-YL)acetaldehyde, 1-(1H-Inden-7-YL)acetic acid.

    Reduction: 1-(1H-Inden-7-YL)ethane.

    Substitution: 1-(1H-Inden-7-YL)ethyl chloride.

Scientific Research Applications

Medicinal Chemistry

1-(1H-Inden-7-YL)ethanol has garnered interest in medicinal chemistry due to its structural similarity to bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects:

  • Anticancer Properties : Research indicates that indene derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain indene-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Compounds similar to 1-(1H-Inden-7-YL)ethanol have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Some indene derivatives are being studied for their neuroprotective effects in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation, which are key factors in conditions like Alzheimer's and Parkinson's disease .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules:

  • Knoevenagel Condensation : 1-(1H-Inden-7-YL)ethanol can participate in Knoevenagel reactions, facilitating the formation of carbon-carbon bonds. This reaction is valuable for synthesizing substituted indenes and other aromatic compounds, which are important in pharmaceuticals and agrochemicals .
  • Synthesis of Heterocycles : The compound has been utilized as a precursor for synthesizing various heterocyclic compounds through cyclization reactions. These heterocycles often exhibit diverse biological activities and are integral to many natural products .

Material Science

In material science, 1-(1H-Inden-7-YL)ethanol has potential applications due to its unique chemical properties:

  • Polymer Chemistry : Its derivatives can be used to synthesize polymers with tailored properties. For example, incorporating indene units into polymer backbones can enhance thermal stability and mechanical strength .
  • Dyes and Pigments : The compound's ability to form colored complexes makes it suitable for developing dyes and pigments. These materials are used in various applications, from textiles to coatings .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of an indene derivative related to 1-(1H-Inden-7-YL)ethanol against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis of Heterocycles

Researchers synthesized a series of heterocyclic compounds using 1-(1H-Inden-7-YL)ethanol as a starting material. The resulting compounds exhibited promising biological activities, including antibacterial and antifungal effects, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(1H-Inden-7-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic oxidation to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Hazards
1-(1H-Inden-7-YL)ethanol C₁₁H₁₂O ~162–174 (estimated) N/A N/A Likely mild irritant (inferred)
1-(1H-Indazol-7-yl)ethanone C₉H₈N₂O 160.17 348.8 ± 15.0 1.264 H302 (acute toxicity), H315
1-(1H-Indazol-6-yl)ethanol C₉H₁₀N₂O 162.19 N/A N/A Not specified
1H-Indene-1-ethanol C₁₃H₂₄O₂ 212.33 N/A N/A Not specified
1-(1-Methyl-1H-Indol-7-yl)ethanone C₁₁H₁₁NO 173.22 N/A N/A Not specified

Biological Activity

1-(1H-Inden-7-YL)ethanol, a compound derived from the indene structure, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, drawing on diverse research findings.

Synthesis of 1-(1H-Inden-7-YL)ethanol

The synthesis of 1-(1H-Inden-7-YL)ethanol typically involves the alkylation of indene derivatives. Various methods have been reported in the literature, focusing on optimizing yield and purity. The compound can be synthesized through:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases.
  • Reduction Reactions : Reducing corresponding ketones or aldehydes derived from indene.

Biological Activity Overview

1-(1H-Inden-7-YL)ethanol exhibits a range of biological activities, which can be categorized as follows:

Antiviral Activity

Research has indicated that derivatives of indene compounds, including 1-(1H-Inden-7-YL)ethanol, possess antiviral properties. A study highlighted that certain indanone derivatives showed significant inhibition against viral replication pathways, suggesting a similar potential for 1-(1H-Inden-7-YL)ethanol .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A comparative study found that indene derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Potential

Preliminary studies suggest that 1-(1H-Inden-7-YL)ethanol may have anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20.2
K562 (Leukemia)9.3

Case Studies

Several case studies illustrate the biological activity of 1-(1H-Inden-7-YL)ethanol:

Case Study 1: Antiviral Efficacy

In a controlled study, researchers evaluated the antiviral efficacy of various indene derivatives, including 1-(1H-Inden-7-YL)ethanol. The compound showed promising results in inhibiting viral replication in vitro, particularly against influenza virus strains .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted to assess the efficacy of indene derivatives against common pathogens. The results indicated that 1-(1H-Inden-7-YL)ethanol had significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1H-Inden-7-YL)ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via reduction of its ketone precursor (e.g., 1-(1H-Inden-7-YL)ethanone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to reducing agent) and monitoring reaction progress via thin-layer chromatography (TLC). Post-reduction, quenching with aqueous NH₄Cl and extraction with ethyl acetate improves purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-(1H-Inden-7-YL)ethanol?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies hydroxyl (-OH) and indenyl proton environments. For example, the hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while aromatic protons resonate at δ 6.8–7.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 174.19) .
  • IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) validate functional groups .

Q. How can researchers ensure safe handling and storage of 1-(1H-Inden-7-YL)ethanol in laboratory settings?

  • Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at 2–8°C. Use fume hoods for reactions, and employ personal protective equipment (PPE: gloves, goggles, lab coats). For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications of 1-(1H-Inden-7-YL)ethanol influence its biological activity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the indenyl C3 position enhances antimicrobial activity.
  • Derivatization : Converting the hydroxyl group to esters improves lipid solubility, enabling blood-brain barrier penetration.
  • Validation : Test derivatives against in vitro models (e.g., MIC assays for antimicrobial potency) and compare with computational docking simulations (AutoDock Vina) .

Q. How can computational models predict the reactivity of 1-(1H-Inden-7-YL)ethanol in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites on the indenyl ring. Molecular dynamics (MD) simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Validate predictions with experimental data (HPLC yield comparisons) .

Q. What strategies resolve discrepancies in crystallographic data for 1-(1H-Inden-7-YL)ethanol derivatives?

  • Methodological Answer :

  • Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). For twinned crystals, apply TwinRotMat or other deconvolution algorithms.
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries and Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. How can researchers assess the environmental impact of 1-(1H-Inden-7-YL)ethanol and its derivatives?

  • Methodological Answer :

  • Biodegradability : Use OECD 301F (closed bottle test) to measure microbial degradation over 28 days.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests (OECD 201).
  • Bioaccumulation : Calculate octanol-water partition coefficients (log P) via shake-flask methods .

Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s oxidative stability?

  • Methodological Answer : Discrepancies may arise from solvent polarity (e.g., aqueous vs. non-polar media). Replicate oxidation studies (e.g., KMnO₄ in H₂O vs. acetone) and analyze products via GC-MS. Cross-reference with computational predictions of oxidation potential (cyclic voltammetry simulations) .

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